N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide, also known as BPPT, is a chemical compound that has been studied for its potential use in scientific research. BPPT is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter systems in the brain. This compound has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to have anti-inflammatory properties and may have a role in the treatment of inflammatory diseases. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide in lab experiments is its small size, which allows it to easily cross the blood-brain barrier and reach the central nervous system. However, one limitation is that this compound is a relatively new compound, and its effects and potential side effects are not fully understood.
Future Directions
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects. Finally, this compound may have potential applications in the field of drug discovery, as a starting point for the development of new compounds with similar properties.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on a variety of neurotransmitter systems, including dopamine and serotonin. This makes it a promising candidate for further investigation into the mechanisms of these systems and their role in various neurological disorders.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-3-13-8-11(10-21-13)16(18)17-12-4-5-14-15(9-12)20-7-6-19-14/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBZNTXCGDAMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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